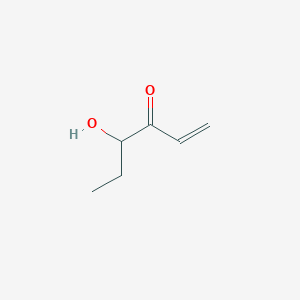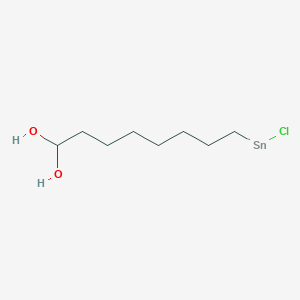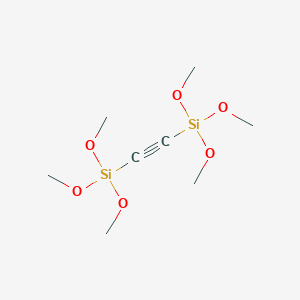
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne is a chemical compound with the molecular formula C8H22O6Si2. It is a mono-constituent substance known for its unique structure, which includes silicon and oxygen atoms arranged in a specific configuration. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne typically involves the reaction of dimethyldiethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, replacing methoxy groups with other functional groups. Common reagents used in these reactions include acids, bases, and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne involves its interaction with various molecular targets, primarily through the formation and cleavage of silicon-oxygen bonds. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne can be compared with other similar compounds such as:
Dimethyldiethoxysilane: A precursor used in the synthesis of the target compound.
1,2-Bis(trimethoxysilyl)ethane: Another silicon-containing compound with similar reactivity.
Hexamethoxydisilylethane: A related compound with different functional groups. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
18293-89-5 |
|---|---|
Molekularformel |
C8H18O6Si2 |
Molekulargewicht |
266.39 g/mol |
IUPAC-Name |
trimethoxy(2-trimethoxysilylethynyl)silane |
InChI |
InChI=1S/C8H18O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h1-6H3 |
InChI-Schlüssel |
ZLKLMRLGECUBBA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C#C[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



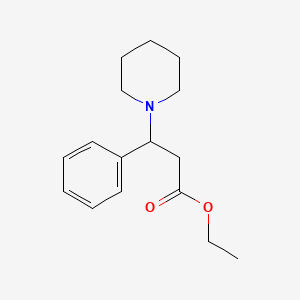
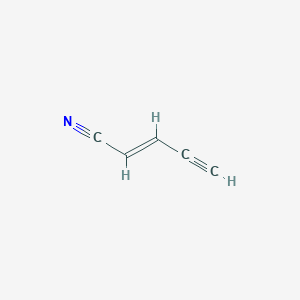
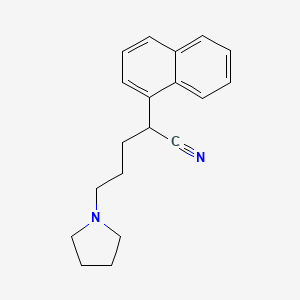
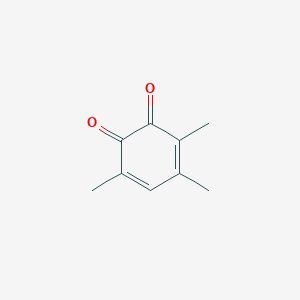
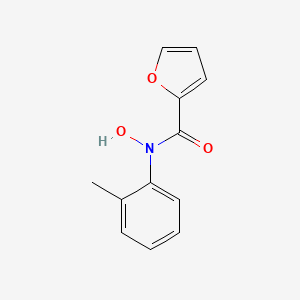

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
